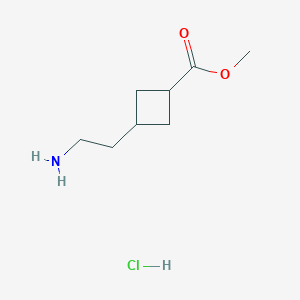
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a hydrochloride salt form of methyl 3-(2-aminoethyl)cyclobutanecarboxylate, which is a derivative of cyclobutane. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride typically involves the esterification of cyclobutanecarboxylic acid followed by the introduction of an aminoethyl group. The reaction conditions often require the use of a strong acid catalyst and an alcohol solvent. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of neurotransmitter analogs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride is not well-understood. it is believed to interact with molecular targets such as enzymes or receptors due to its structural similarity to other bioactive compounds. The pathways involved likely include modulation of neurotransmitter systems or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- Methyl cis-3-aminocyclobutanecarboxylate hydrochloride
- Methyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride
- Methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride
- Methyl 3-aminocyclobutane-1-carboxylate hydrochloride
Uniqueness
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride is unique due to its specific structural configuration, which includes a cyclobutane ring and an aminoethyl group. This configuration may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-4-6(5-7)2-3-9;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
VDMGIKXLBAHVNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


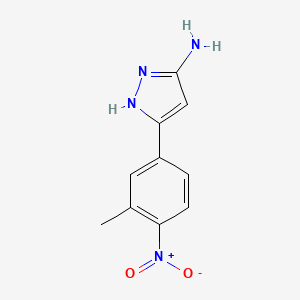
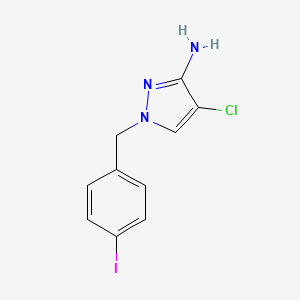
![tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate](/img/structure/B13543957.png)
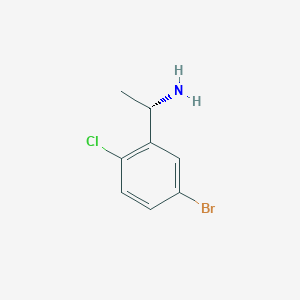
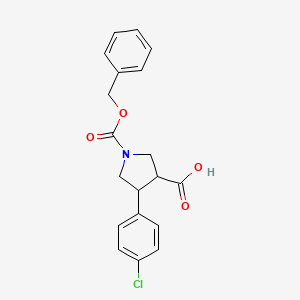
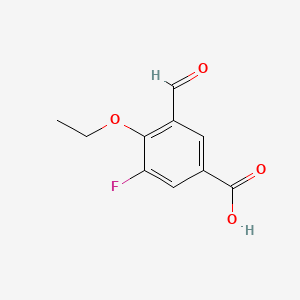
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
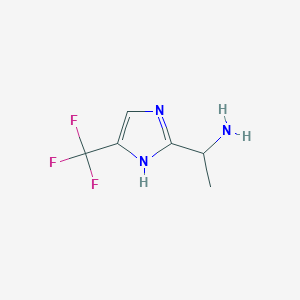
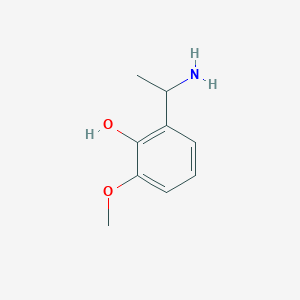
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)


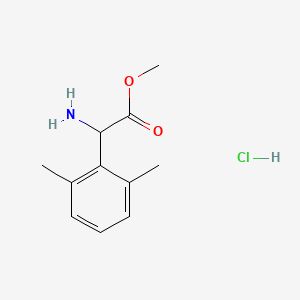
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
